molecular formula C21H23FN2O3 B6582341 1-(2,5-dimethylfuran-3-carbonyl)-4-[2-(4-fluorophenyl)cyclopropanecarbonyl]piperazine CAS No. 1211424-56-4

1-(2,5-dimethylfuran-3-carbonyl)-4-[2-(4-fluorophenyl)cyclopropanecarbonyl]piperazine

Cat. No.: B6582341
CAS No.: 1211424-56-4
M. Wt: 370.4 g/mol
InChI Key: SDNQLNGURVGEPJ-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylfuran-3-carbonyl)-4-[2-(4-fluorophenyl)cyclopropanecarbonyl]piperazine is a synthetic piperazine derivative featuring two distinct acyl substituents: a 2,5-dimethylfuran-3-carbonyl group and a 2-(4-fluorophenyl)cyclopropanecarbonyl moiety. The compound’s structural complexity arises from the cyclopropane ring fused to the 4-fluorophenyl group, which may confer conformational rigidity and metabolic stability compared to linear alkyl or aromatic substituents .

Properties

IUPAC Name

[4-(2,5-dimethylfuran-3-carbonyl)piperazin-1-yl]-[2-(4-fluorophenyl)cyclopropyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O3/c1-13-11-17(14(2)27-13)20(25)23-7-9-24(10-8-23)21(26)19-12-18(19)15-3-5-16(22)6-4-15/h3-6,11,18-19H,7-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDNQLNGURVGEPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCN(CC2)C(=O)C3CC3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • The cyclopropane ring in the target compound may enhance metabolic stability compared to linear alkenyl groups (e.g., flunarizine’s 3-phenyl-2-propenyl), as cyclopropanes are resistant to cytochrome P450-mediated oxidation .

Pharmacological Activity and Binding Affinity

Piperazine derivatives are often evaluated for their interactions with dopamine (DAT) and serotonin (SERT) transporters. While the target compound lacks direct binding data, analogues provide insights:

Compound Name/Identifier DAT IC₅₀ (nM) SERT IC₅₀ (nM) Selectivity (DAT/SERT) Reference
GBR 12909 () 8.2 760 ~93-fold
Bridged Piperazine 7 () 8.0 704 ~88-fold
Flunarizine () Not reported Not reported N/A

Key Observations :

  • Substitution at the piperazine nitrogen significantly impacts selectivity. For example, rigid bridged piperazines (e.g., 3,8-diaza[3.2.1]bicyclooctane in compound 7) maintain high DAT affinity while reducing SERT binding, suggesting that the target compound’s dimethylfuran and cyclopropane groups might similarly enhance selectivity .
  • Fluorine atoms in the 4-fluorophenyl group (common in GBR 12909 and flunarizine) improve lipophilicity and blood-brain barrier penetration, a feature shared with the target compound .

Metabolic Stability and Cytochrome P450 Interactions

Metabolism of piperazine derivatives often involves N-dealkylation or hydroxylation. Comparative data from flunarizine () and GBR 12909 analogues () suggest:

Compound Name/Identifier Primary Metabolic Pathway CYP Isoform Involvement Half-Life (in vitro) Reference
Flunarizine () N-Dealkylation → M-1 metabolite CYP2D6, CYP3A4 Not reported
GBR 12909 () Not reported Not reported Not reported
Target Compound (Inferred) Likely resistant to oxidation due to cyclopropane and dimethylfuran CYP2D6 (low) Not reported

Key Observations :

  • Dimethylfuran’s electron-donating methyl groups may further shield the molecule from CYP-mediated degradation .

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